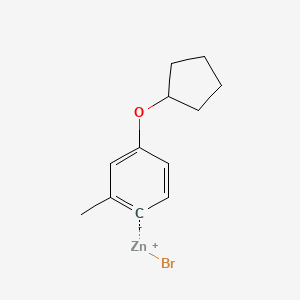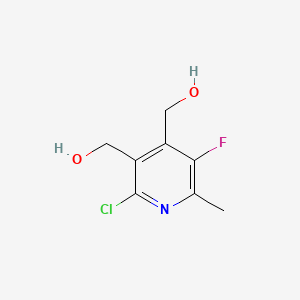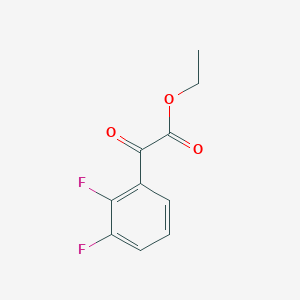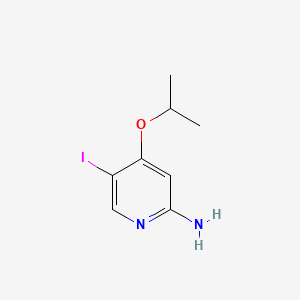
5-Iodo-4-isopropoxypyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-4-isopropoxypyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with iodine at the 5-position, an isopropoxy group at the 4-position, and an amino group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-isopropoxypyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 2-amino-4-isopropoxypyridine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like acetonitrile or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
化学反应分析
Types of Reactions
5-Iodo-4-isopropoxypyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Iodo-4-isopropoxypyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the development of agrochemicals or other industrial products.
作用机制
The mechanism of action of 5-Iodo-4-isopropoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the isopropoxy group can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Iodo-2-aminopyridine: Lacks the isopropoxy group, which may affect its reactivity and applications.
4-Isopropoxypyridine: Lacks the iodine and amino groups, resulting in different chemical properties.
2-Amino-4-isopropoxypyridine: Lacks the iodine atom, which can influence its reactivity and biological activity.
Uniqueness
5-Iodo-4-isopropoxypyridin-2-amine is unique due to the combination of the iodine atom, isopropoxy group, and amino group on the pyridine ring
属性
分子式 |
C8H11IN2O |
|---|---|
分子量 |
278.09 g/mol |
IUPAC 名称 |
5-iodo-4-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C8H11IN2O/c1-5(2)12-7-3-8(10)11-4-6(7)9/h3-5H,1-2H3,(H2,10,11) |
InChI 键 |
MELLIOBHLUFBSB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=NC=C1I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
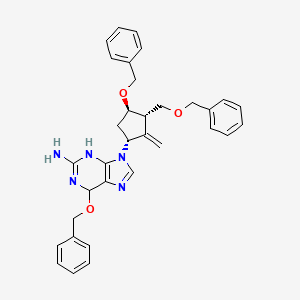
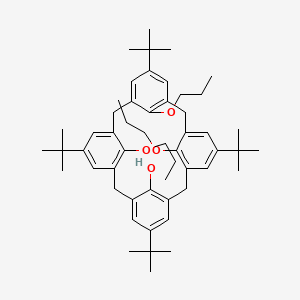
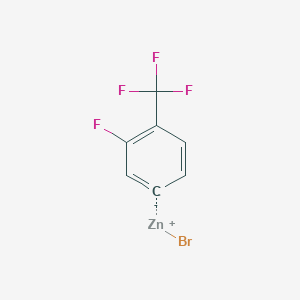

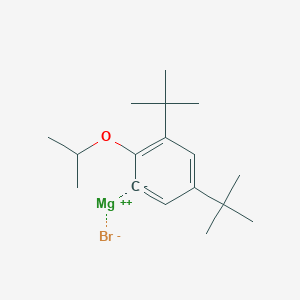
![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
![5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B14887890.png)

